Cas no 218900-91-5 (1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl-)

1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl- structure
218900-91-5 structure
Productnaam:1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl-
CAS-nummer:218900-91-5
MF:C22H27NO5
MW:385.453486680985
CID:281043
PubChem ID:10430190

1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl-
    • Thalicpureine
    • DTXSID301201969
    • 2,3,4,6,7-Pentamethoxy-N-methyl-1-phenanthrenemethanamine, 9CI
    • 2,3,4,6,7-Pentamethoxy-N-methyl-1-phenanthreneethanamine
    • 1-Phenanthreneethanamine, 2,3,4,6,7-pentamethoxy-N-methyl-
    • CHEMBL464772
    • 7P95NU5N3M
    • CHEBI:143869
    • N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethan-1-amine
    • 218900-91-5
    • N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine
    • Methyl(2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethyl)amine
    • methyl[2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethyl]amine
    • VMIFHEUVQQHIOK-UHFFFAOYSA-
    • InChI=1/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3
    • 2,3,4,6,7-Pentamethoxy-1-(2-methylaminoethyl)phenanthrene
    • UNII-7P95NU5N3M
    • Inchi: InChI=1S/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3
    • InChI-sleutel: VMIFHEUVQQHIOK-UHFFFAOYSA-N
    • LACHT: CNCCC1C(OC)=C(OC)C(OC)=C2C3C=C(OC)C(OC)=CC=3C=CC=12

Berekende eigenschappen

  • Exacte massa: 385.18901
  • Monoisotopische massa: 385.18892296g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 8
  • Complexiteit: 478
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.2Ų
  • XLogP3: 4.1

Experimentele eigenschappen

  • PSA: 58.18
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